![molecular formula C17H12N4OS3 B2970607 N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 862973-93-1](/img/structure/B2970607.png)

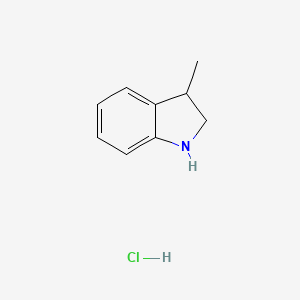

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenols with aldehydes in the presence of a catalyst . Another method involves the cyclization of phenolic azomethines .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can react with aldehydes to form 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

Benzothiazoles are typically solid at room temperature. They have a high boiling point and are relatively stable .Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

Research has explored the antiproliferative and antimicrobial properties of compounds related to the benzothiazole core, highlighting their potential in medicinal chemistry. For instance, studies on Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to benzothiazoles, have shown significant biological activities, including DNA protective ability against oxidative mixtures and strong antimicrobial activity against certain bacteria strains. These findings suggest potential applications in developing therapies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Antifungal and Anticancer Activity

Compounds incorporating the benzothiazole moiety have also demonstrated promising antifungal effects against significant types of fungi, indicating their potential as antifungal agents (Jafar et al., 2017). Furthermore, the synthesis and evaluation of benzothiazole amides have revealed anticonvulsant and neuroprotective effects, highlighting a pathway to safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Photodynamic Therapy and Photosensitization

In the realm of photodynamic therapy (PDT), benzothiazole derivatives, such as zinc phthalocyanines substituted with benzothiazole units, have been synthesized and characterized for their photophysical and photochemical properties. Their high singlet oxygen quantum yield and good fluorescence properties position them as potential candidates for cancer treatment in PDT, utilizing Type II mechanisms (Pişkin et al., 2020).

Synthesis and Structural Analysis

The synthetic routes and structural analysis of benzothiazole derivatives have been extensively studied, providing insights into their chemical properties and potential applications. For example, research on the synthesis of 2-amino-6-arylbenzothiazoles has explored their antiurease and nitric oxide scavenging activities, contributing to our understanding of their biological relevance and potential therapeutic applications (Gull et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds with a thiazole ring have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

It’s known that the thiazole ring in the structure can interact with biological targets in three possible orientations: nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 of the thiazole ring can alter these orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Compounds with a thiazole ring are known to affect a diverse range of biological pathways due to their wide range of biological activities .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

It’s known that the concentration and substituent effect can influence the efficacy of thiazole derivatives .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS3/c1-8-18-9-6-7-10-15(14(9)23-8)25-16(19-10)21-17-20-13-11(22-2)4-3-5-12(13)24-17/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOXBUWQUHWERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)

![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)